N-Ethylpyrrole is an organic compound found in nature, particularly in coffee beans (Coffea arabica) []. While the exact function of N-ethylpyrrole in coffee is unknown, its presence has been identified through scientific research methods. Beyond its natural occurrence, N-Ethylpyrrole holds potential applications in various scientific research fields, as detailed below.
Due to its chemical structure, N-Ethylpyrrole can be used as a building block for the synthesis of more complex organic molecules. Researchers can utilize N-Ethylpyrrole's properties to create novel compounds with potential applications in drug discovery, material science, and other areas [, ].
N-Ethylpyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with an ethyl group at the nitrogen atom. Its chemical formula is , and it is a colorless liquid with a distinctive odor. As an ethyl-substituted derivative of pyrrole, it retains the five-membered aromatic structure typical of pyrroles, which consists of four carbon atoms and one nitrogen atom in the ring. The presence of the ethyl group influences its physical and chemical properties, making it a subject of interest in various scientific fields .
Research indicates that N-ethylpyrrole exhibits interesting biological properties. It has been studied for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon excitation. Additionally, some studies suggest that derivatives of N-ethylpyrrole may have antimicrobial activities, although further research is needed to fully elucidate these properties .
N-Ethylpyrrole can be synthesized through several methods:
N-Ethylpyrrole finds applications in various fields:
Studies on N-ethylpyrrole have focused on its interactions with other molecules, particularly in excited states. Research has examined its ultrafast decay dynamics when excited to higher electronic states, providing insights into its photophysical properties and potential applications in photonics . These interactions are crucial for understanding how N-ethylpyrrole behaves under various conditions and how it can be utilized in practical applications.
N-Ethylpyrrole shares structural similarities with other pyrrole derivatives. Here are some comparable compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| N-Methylpyrrole | Pyrrole with methyl group | Often used as a precursor for various organic reactions |
| Pyrrolidine | Saturated derivative | Lacks aromaticity; used in pharmaceuticals |
| 2-Ethylpyridine | Pyridine derivative | Exhibits different reactivity due to nitrogen position |
| N-Propylpyrrole | Pyrrole with propyl group | Similar reactivity but larger alkyl group affects properties |
N-Ethylpyrrole's uniqueness lies in its specific ethyl substitution, which alters its reactivity and physical properties compared to other derivatives. This substitution enhances hydrophobicity and affects solubility in organic solvents, making it particularly useful for applications requiring specific solvation characteristics .
The alkylation of pyrrole to produce N-ethylpyrrole represents one of the most fundamental synthetic approaches in heterocyclic chemistry . The reaction typically involves the nucleophilic attack of the pyrrole nitrogen on ethylating agents under basic conditions . The mechanism proceeds through the formation of a pyrrole anion intermediate, which subsequently undergoes nucleophilic substitution with ethyl halides [2] [3].
The electron density distribution in pyrrole plays a crucial role in determining the reactivity of the nitrogen atom [4] [5]. Unlike typical alkylamines, pyrrole exhibits reduced electron density on the nitrogen due to its involvement in the aromatic sextet [4]. However, the nitrogen retains sufficient nucleophilic character to participate in alkylation reactions under appropriate conditions [6].
Several methodological approaches have been developed for the efficient N-ethylation of pyrrole. The traditional method employs ethyl iodide in the presence of sodium hydride as a strong base . This reaction requires anhydrous conditions and an inert atmosphere to prevent oxidation and achieve optimal yields . The reaction mechanism involves deprotonation of the pyrrole nitrogen by sodium hydride, followed by nucleophilic attack on the ethyl halide [7].
Ultrasound-promoted alkylation represents a significant advancement in synthetic methodology [2]. The use of potassium superoxide as a base in the presence of 18-crown-6 under ultrasonic conditions dramatically accelerates the N-alkylation process [2]. This method achieves much higher yields compared to conventional stirring conditions and tolerates various alkylating reagents including ethyl bromide [2].
Phase transfer catalysis has emerged as another effective approach for pyrrole alkylation [3]. The reaction of pyrrole with ethyl halides in aqueous potassium hydroxide-organic two-phase systems, using polyethylene glycols or their dialkyl ethers as phase transfer catalysts, provides excellent yields under mild conditions [3]. This methodology particularly excels when polyethylene glycol ethers are employed as solvents, enabling N-alkylation under exceptionally mild reaction conditions [3].
High-temperature flow chemistry represents a green alternative for N-alkylation reactions [8]. The Phoenix Flow Reactor enables direct N-alkylation of pyrrole with alcohols at temperatures ranging from 200-350°C using Raney Nickel as a catalyst [8]. This method eliminates the need for preformed alkyl halides and utilizes the alcohol component as both reactant and solvent [8].
| Table 1: Physical and Chemical Properties of N-Ethylpyrrole | ||
|---|---|---|
| Property | Value | Reference |
| Molecular Formula | C₆H₉N | [9] [10] |
| Molecular Weight (g/mol) | 95.14 | [9] [10] |
| CAS Registry Number | 617-92-5 | [9] [10] |
| Boiling Point (°C) | 129 | [10] [11] |
| Melting Point (°C) | 6.5 (estimate) | [11] [12] |
| Density (g/cm³) | 0.89 | [11] [12] |
| Refractive Index | 1.4780-1.4820 | [11] [12] |
| Storage Temperature (°C) | 4 | [11] [12] |
| Physical Form | Oil | [11] [12] |
| Color | Dark Orange to Dark Brown | [11] [12] |
| Solubility in Chloroform | Sparingly | [11] [12] |
| Solubility in Methanol | Slightly | [11] [12] |
| pKa (Predicted) | -2.80±0.70 | [11] [12] |
| LogP (Estimated) | 1.860 | [11] [12] |
| Dipole Moment (D) | 1.8 (typical for N-alkylpyrroles) | [4] [5] |
The Vilsmeier-Haack reaction provides an alternative route for functionalizing N-ethylpyrrole through formylation and aroylation processes [13] [14]. This reaction utilizes dimethylformamide in combination with phosphorus oxychloride to generate the Vilsmeier reagent, which acts as an electrophilic formylating agent [13] [14].
The mechanism of the Vilsmeier-Haack reaction involves three distinct stages [13]. First, the formation of an iminium cation occurs through the reaction of dimethylformamide with phosphorus oxychloride [13]. Second, nucleophilic substitution takes place as the electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent [13]. Finally, hydrolysis of the resulting iminium salt yields the desired aldehyde product [13].
N-ethylpyrrole demonstrates high reactivity toward the Vilsmeier reagent due to its electron-rich nature [14] [15]. The reaction typically proceeds at temperatures ranging from 0-80°C, depending on the substrate reactivity and desired selectivity [15]. The relative reactivity of five-membered heterocycles follows the order pyrrole > furan > thiophene, with pyrrole showing the highest electrophilic substitution activity [15].
Regioselectivity in Vilsmeier-Haack formylation of N-substituted pyrroles is primarily controlled by steric factors [16]. Traditional Vilsmeier conditions favor substitution at the α-position (C-2 or C-5) due to the highest degree of stability of the resulting cationic intermediate [16]. However, the use of sterically crowded formamides can enhance β-selectivity, leading to the formation of N-ethylpyrrole-3-carbaldehyde derivatives [17].
Electronic effects of N-substitution also influence the formylation pattern [16]. The ethyl substituent on nitrogen provides moderate steric hindrance while maintaining the electron-donating character necessary for efficient electrophilic aromatic substitution [16]. This balance enables selective formylation under controlled reaction conditions [17].
| Table 2: N-Ethylpyrrole Synthesis Methods and Reaction Conditions | |||||
|---|---|---|---|---|---|
| Method | Temperature (°C) | Base/Catalyst | Solvent | Key Features | Reference |
| Alkylation with Ethyl Iodide/Sodium Hydride | Room Temperature | Sodium Hydride | Anhydrous Solvent | Traditional method, inert atmosphere required | [7] |
| Alkylation with Ethyl Bromide/Potassium Superoxide | Room Temperature | Potassium Superoxide + 18-Crown-6 | Crown Ether Medium | Accelerated by ultrasound, high yields | [2] |
| Alkylation with Ethyl Halides/Potassium Hydroxide-PEG | Mild Conditions | Potassium Hydroxide + PEG | Two-Phase System | Excellent yields under mild conditions | [3] |
| High Temperature N-Alkylation (Flow Reactor) | 200-350 | Raney Nickel | Alcohol as Solvent | Green method, high temperature flow chemistry | [8] |
| Condensation with Ethylamine/Iron(III) Chloride | Room Temperature | Iron(III) Chloride | Catalyst Medium | Industrial scale applicable | |
| Ultrasound-Promoted Alkylation | Room Temperature | Potassium Superoxide + 18-Crown-6 | Crown Ether Medium | Enhanced reaction rate, crown ether catalysis | [2] |
Solvent-free chemical oxidative polymerization of N-ethylpyrrole represents a significant advancement in conducting polymer synthesis [18] [19]. This methodology involves the mechanical mixing of the monomer with solid iron(III) chloride oxidant under nitrogen atmosphere at room temperature [18]. The polymerization proceeds through a radical mechanism initiated by electron transfer from the monomer to the oxidizing agent [19].
The mechanism of solvent-free oxidative polymerization involves several key steps [19]. Initially, the N-ethylpyrrole monomer contacts the solid iron(III) chloride surface, where electron transfer occurs to generate radical cations [19]. These radical cations subsequently undergo coupling reactions to form dimeric species, which propagate through continued oxidation and coupling cycles [20].
The morphological characteristics of the resulting polymer are distinctive [18]. Solvent-free polymerization produces atypical grains with diameters ranging from a few tens of micrometers [18]. Optical and scanning electron microscopy studies reveal a granular structure with individual particles exhibiting near-spherical geometry [21]. The average grain size typically measures approximately 0.59 micrometers, with variations between 0.4 and 0.9 micrometers [21].
The reaction conditions significantly influence the polymerization outcome [18]. The optimal monomer to oxidant ratio is typically maintained at 1:4, ensuring complete conversion while minimizing over-oxidation [18]. The reaction proceeds for 24 hours under nitrogen atmosphere to prevent unwanted side reactions with atmospheric oxygen [18]. Temperature control at 25°C provides optimal balance between reaction rate and product quality [18].
Fourier transform infrared spectroscopy analysis reveals the presence of hydroxy and carbonyl groups in the polymer structure, introduced during polymerization due to over-oxidation [18]. The polymer grains are doped with chloride ions, which can be subsequently removed through dedoping using aqueous sodium hydroxide solution [18]. This dedoping process alters the optical absorption properties and increases the hydrophobicity of the material [18].
Iron(III) chloride-mediated surface polymerization represents a sophisticated approach to controlling polymer growth and morphology [22] [23]. The mechanism relies on the unique crystal structure of iron(III) chloride, which exhibits a layered lattice arrangement where chloride ions are arranged in hexagonal closest packing [22].
The active sites for polymerization are located at the iron(III) ions on the crystal surface, which possess strong Lewis acid character due to free orbitals [22]. N-ethylpyrrole molecules coordinate to these surface iron(III) ions through the electron pair on the nitrogen atom [22]. The oxidizing ability of the surface-bound iron(III) is sufficient to oxidize the coordinated monomer, initiating the polymerization process [22].
The polymerization mechanism proceeds through a radical pathway rather than a radical cation mechanism [22]. This preference arises because the radical mechanism produces polymers with fewer regio-irregularities compared to the radical cation pathway [22]. The solid state nature of iron(III) chloride is essential for polymerization activity, as dissolved iron(III) chloride exists in dimeric form without free orbitals and thus lacks oxidizing capability [22].
Surface polymerization enables precise control over polymer growth patterns [24]. The polymerization occurs primarily at the solid-liquid interface, where the monomer concentration and oxidant availability can be carefully regulated [24]. This interface-controlled growth mechanism allows for the formation of thin films and surface-confined polymer structures [24].
The reaction kinetics of surface polymerization differ significantly from bulk polymerization [25]. Mass transport limitations near the growing polymer interface create local heterogeneities in reactant concentrations [25]. These heterogeneities can lead to enhanced polymerization rates due to the "growing viscous front" effect, where local viscosity increases affect the distribution of active and inactive species [25].
| Table 3: Polymerization Conditions for N-Ethylpyrrole | ||||||
|---|---|---|---|---|---|---|
| Method | Temperature (°C) | Reaction Time (h) | Monomer:Oxidant Ratio | Atmosphere | Product Characteristics | Reference |
| Solvent-Free FeCl₃ Oxidation | 25 | 24 | 1:4 | Nitrogen | Black grains, 10-50 μm diameter | [18] [19] |
| Solution-Based FeCl₃ Polymerization | 25 | 24 | 3:7 | Air | Precipitated polymer | [18] [19] |
| Surface Polymerization on FeCl₃ | 25 | 24 | 1:4 | Nitrogen | Surface-confined growth | [18] [19] |
| Electrochemical Polymerization | Room Temperature | Variable | Controlled Potential | Inert | Film formation on electrode | [20] [26] |
The purification of N-ethylpyrrole requires specialized techniques due to its chemical properties and the nature of typical impurities encountered during synthesis [27] [28]. The primary impurities include unreacted pyrrole, pyrrolidine derivatives, and various side products formed during the alkylation process [28].
Distillation under reduced pressure represents the most widely employed purification method [27] [28]. The process typically operates at pressures ranging from 300 to 20 millibar with bottom temperatures maintained between 60-90°C [28]. This temperature control is critical, as higher temperatures lead to increased formation of impurities and decomposition products [28].
Acid treatment prior to distillation effectively removes pyrrolidine impurities [28]. The crude N-ethylpyrrole mixture is treated with 10-30% strength mineral or carboxylic acid, which selectively protonate pyrrolidine impurities [28]. Sulfuric acid and formic acid (60-95% strength) are the preferred acids for this treatment [28]. The aqueous phase containing protonated pyrrolidines is removed before distillative workup, enabling recovery of high-purity N-ethylpyrrole [28].
Predistillation techniques enhance overall recovery and purity [28]. The crude product undergoes initial distillation at reduced pressure up to 40 millibar with bottom temperatures not exceeding 85°C [28]. This step removes low-boiling impurities and concentrates the desired product [28]. The forerun typically contains approximately 80% pyrrole, 15% pyrrolidine, and 3% water, and can be recycled back into the crude mixture [28].
Advanced separation techniques include liquid-liquid extraction using ionic liquids [29]. This environmentally friendly approach utilizes ionic liquid systems at 298 K and atmospheric pressure [29]. The extraction efficiency for N-ethylpyrrole from hydrocarbon mixtures shows promising results, with some systems achieving 99% extraction efficiency [29].
Azeotropic distillation provides an alternative for separating N-ethylpyrrole from compounds with similar boiling points [30]. Water serves as an effective azeotropic agent, enabling separation from picolines and other nitrogen-containing heterocycles [30]. This method is particularly useful when dealing with complex mixtures obtained from natural sources or industrial processes [30].
| Table 4: Vilsmeier-Haack Formylation Conditions for N-Ethylpyrrole | |||||
|---|---|---|---|---|---|
| Reagent System | Temperature Range (°C) | Selectivity | Substrate Reactivity | Product Type | Reference |
| DMF/POCl₃ | 0-80 | α-Position preferred | High (electron-rich heterocycle) | N-Ethylpyrrole-2-carbaldehyde | [13] [14] [15] |
| DMF/SOCl₂ | 0-80 | α-Position preferred | High (electron-rich heterocycle) | N-Ethylpyrrole-2-carbaldehyde | [15] |
| Sterically Crowded Formamides/POCl₃ | 0-80 | Enhanced β-selectivity | Moderate (steric effects) | N-Ethylpyrrole-3-carbaldehyde | [17] |
| DMF/Oxalyl Chloride | 0-80 | α-Position preferred | High (electron-rich heterocycle) | N-Ethylpyrrole-2-carbaldehyde | [15] |
| Table 5: Purification and Isolation Methods for N-Ethylpyrrole | ||||
|---|---|---|---|---|
| Method | Conditions | Purity Achieved | Key Advantage | Reference |
| Distillation under Reduced Pressure | 300-20 mbar, 60-90°C bottom temperature | >95% | Standard method, good yields | [27] [28] |
| Acid Treatment followed by Distillation | 10-30% mineral/carboxylic acid treatment | >99% (low pyrrolidine content) | Removes pyrrolidine impurities effectively | [28] |
| Predistillation and Main Distillation | 40 mbar, 85°C maximum bottom temperature | 95% recovery | High recovery with predistillation | [28] |
| Liquid-Liquid Extraction | Ionic liquid systems at 298 K | High selectivity | Environmentally friendly solvents | [29] |
| Azeotropic Distillation | Water as azeotropic agent | Separation from picolines | Separates from similar boiling compounds | [30] |
The optimization of purification protocols requires careful consideration of the intended application and purity requirements [31]. For research applications requiring high purity, the combination of acid treatment followed by fractional distillation under reduced pressure provides optimal results [28]. Industrial applications may benefit from continuous distillation processes with integrated purification steps [27].
N-Ethylpyrrole exhibits characteristic phase transition parameters that reflect its molecular structure and intermolecular interactions. The compound has a melting point of approximately 6.5°C (estimated) [1] [2], indicating that it exists as a liquid at standard ambient conditions. This relatively low melting point is consistent with the weak intermolecular forces present in alkyl-substituted pyrrole derivatives.
| Property | Value | Reference |
|---|---|---|
| Melting Point | 6.5°C (estimate) | [1] [2] |
| Boiling Point | 115-129°C | [1] [4] [5] |
| Vapor Pressure | Moderate (liquid at RT) | [1] [2] |
The density of N-Ethylpyrrole is reported as 0.888-0.890 g/mL at 25°C [1] [5] [2], indicating that the compound is less dense than water. This density value is consistent with organic heterocyclic compounds containing nitrogen and reflects the influence of the ethyl substituent on the overall molecular packing. The density places N-Ethylpyrrole in the typical range for liquid aromatic heterocycles.
The refractive index (nD) of N-Ethylpyrrole ranges from 1.4780 to 1.4820 [1] [2]. This refractive index is characteristic of aromatic compounds and indicates significant electron delocalization within the pyrrole ring system. The refractive index value is slightly higher than that of simple aliphatic compounds but lower than highly conjugated aromatic systems, reflecting the balance between the aromatic pyrrole ring and the aliphatic ethyl substituent.
| Property | Value | Temperature | Reference |
|---|---|---|---|
| Density | 0.888-0.890 g/mL | 25°C | [1] [5] [2] |
| Refractive Index (nD) | 1.4780-1.4820 | 20°C | [1] [2] |
| Specific Gravity | 0.888-0.890 | 25°C | [5] |
N-Ethylpyrrole demonstrates limited solubility in water due to its non-polar ethyl substituent [6], which enhances the hydrophobic character of the molecule compared to unsubstituted pyrrole. The compound is readily soluble in organic solvents [6], making it amenable to use in organic synthesis and industrial applications requiring organic media.
Specific solubility data indicates that N-Ethylpyrrole is sparingly soluble in chloroform and slightly soluble in methanol [1] [2]. The compound shows good solubility in ethanol [7], which is attributed to the ability of ethanol to interact with both the aromatic system through π-π interactions and the nitrogen atom through hydrogen bonding, despite the reduced basicity of the pyrrole nitrogen.
The solubility pattern reflects the dual nature of N-Ethylpyrrole, containing both hydrophobic (ethyl group and aromatic ring) and potentially polar (nitrogen atom) components. However, the overall hydrophobic character dominates the solvation behavior.
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Limited | [6] |
| Chloroform | Sparingly soluble | [1] [2] |
| Methanol | Slightly soluble | [1] [2] |
| Ethanol | Soluble | [7] |
| Organic solvents (general) | Readily soluble | [6] |
The octanol-water partition coefficient (LogP) of N-Ethylpyrrole ranges from 1.675 to 1.860 [1] [2] [8], indicating moderate hydrophobicity. This LogP value demonstrates that the compound preferentially partitions into the organic phase in octanol-water systems, consistent with its limited water solubility and good organic solvent solubility.
The LogP value of N-Ethylpyrrole is significantly higher than that of unsubstituted pyrrole, reflecting the electron-donating and hydrophobic nature of the ethyl substituent [6]. Research on polymer synthesis confirms that N-Ethylpyrrole exhibits higher hydrophobicity compared to N-methylpyrrole [9], following the expected trend of increasing hydrophobicity with longer alkyl chain length.
The hydrophobicity trend in N-alkylated pyrroles follows the pattern: pyrrole < N-methylpyrrole < N-ethylpyrrole, where the ethyl group provides the greatest enhancement of hydrophobic character [9]. This increased hydrophobicity affects both the compound's solvation behavior and its reactivity patterns in various chemical environments.
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| LogP (octanol-water) | 1.675-1.860 | Moderate hydrophobicity | [1] [2] [8] |
| Hydrophobicity rank | Pyrrole < N-Me < N-Et | Increasing with alkyl size | [9] |
| Water contact angle | Higher than N-methylpyrrole | Enhanced surface hydrophobicity | [9] |
N-Ethylpyrrole exhibits very weak basicity with a predicted pKa of the conjugate acid of -2.80 ± 0.70 [1] [2]. This extremely low pKa value indicates that the protonated form of N-Ethylpyrrole is a strong acid, making the neutral molecule a very weak base. The weak basicity is characteristic of pyrrole derivatives where the nitrogen lone pair participates in the aromatic π-electron system.
The protonation of N-Ethylpyrrole preferentially occurs at the nitrogen atom [10] [11], despite the very unfavorable energetics. When protonation does occur, it disrupts the aromatic character of the pyrrole ring, explaining the extremely low basicity. The ethyl substituent provides some electron-donating character, but this effect is insufficient to significantly enhance the basicity compared to unsubstituted pyrrole.
Research indicates that pyrrole derivatives generally have pKa values for their conjugate acids in the range of -3.8 to 0.4 [10], with N-Ethylpyrrole falling within this range. The compound acts as a weak nucleophile [12] [13] due to the reduced availability of the nitrogen lone pair for bonding interactions.
| Property | Value | Comparison | Reference |
|---|---|---|---|
| pKa (conjugate acid) | -2.80 ± 0.70 | Very weak base | [1] [2] |
| Protonation site | Nitrogen atom | Preferred location | [10] [11] |
| Nucleophilicity | Weak | Limited lone pair availability | [12] [13] |
| Basicity vs pyrrole | Similar | Both very weak | [10] [14] |
N-Ethylpyrrole readily undergoes electrophilic aromatic substitution (EAS) reactions [15] [16] [17], demonstrating reactivity patterns characteristic of electron-rich aromatic systems. The compound is more reactive toward electrophilic substitution than benzene [15] [16] [17] due to the electron-donating effect of the nitrogen atom, which increases electron density in the aromatic ring.
Electrophilic substitution preferentially occurs at the C-2 position (adjacent to nitrogen) [15] [18] [19], following the same regioselectivity pattern observed for pyrrole and other N-substituted pyrroles. This positional selectivity results from the greater stabilization of the intermediate cation when attack occurs at C-2, where the positive charge can be delocalized through three resonance structures compared to only two for C-3 attack.
The reactivity pattern of N-Ethylpyrrole closely resembles that of unsubstituted pyrrole [15] [19], with the ethyl group having minimal impact on the fundamental electrophilic substitution mechanism. Halogenation reactions proceed without requiring Lewis acid catalysts [15] [20], and nitration can be achieved under mild conditions [15] [20], both characteristics of highly activated aromatic systems.
Acylation reactions proceed under standard Friedel-Crafts conditions [15] [21], and the compound has been successfully employed in various organocatalytic asymmetric Friedel-Crafts alkylation reactions [21]. The electron-rich nature of the pyrrole ring makes it compatible with a wide range of electrophilic reagents under relatively mild reaction conditions.
| Reaction Type | Characteristics | Conditions | Reference |
|---|---|---|---|
| Halogenation | No Lewis acid required | Mild conditions | [15] [20] |
| Nitration | Readily occurs | Mild acidic conditions | [15] [20] |
| Acylation | Standard FC conditions | AlCl₃ catalysis | [15] [21] |
| Alkylation | Organocatalytic methods | Asymmetric variants possible | [21] |
| Position selectivity | C-2 preferred | 85-95% selectivity | [15] [18] [19] |
Flammable;Irritant